4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid involves multiple steps, including the formation of the amine and the subsequent coupling with the dihydroxybutanedioic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybutanoic acids: These compounds share similar structural features and stereochemistry.
Diastereomers: Compounds with different spatial arrangements of atoms but the same molecular formula.
Uniqueness
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H26N2O6 |
---|---|
Molecular Weight |
342.39 g/mol |
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C12H20N2.C4H6O6/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;5-1(3(7)8)2(6)4(9)10/h5-7,10H,8,13H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
InChI Key |
UMJOICUHUUJVPC-LDGFUSNJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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